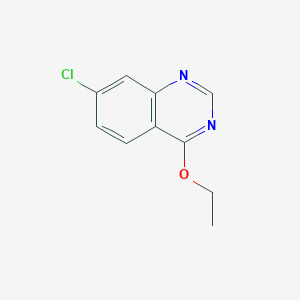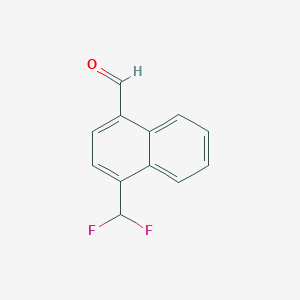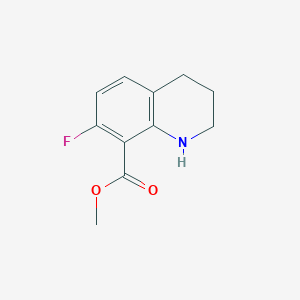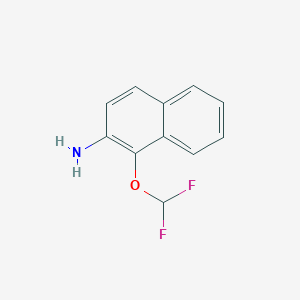
7-Chloro-4-ethoxyquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-4-ethoxyquinazoline is a heterocyclic aromatic organic compound. It is part of the quinazoline family, which is known for its diverse biological activities. Quinazolines and their derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-ethoxyquinazoline typically involves the reaction of 4-chloroquinazoline with ethyl alcohol under specific conditions. The process may include:
Nitration: Starting with 4-chloroquinazoline, nitration is performed to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Ethoxylation: The amino group is reacted with ethyl alcohol to form the ethoxy derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure complete reactions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-4-ethoxyquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Condensation Reactions: It can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium ethoxide or potassium tert-butoxide.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products:
Substitution Products: Various substituted quinazolines.
Oxidation Products: Quinazoline oxides.
Reduction Products: Reduced quinazoline derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its antimicrobial properties against various pathogens.
Medicine: Explored for its anticancer activity, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Chloro-4-ethoxyquinazoline involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to:
Anticancer Activity: Inhibition of cell proliferation pathways.
Antimicrobial Activity: Disruption of microbial cell wall synthesis or function.
Anti-inflammatory Activity: Modulation of inflammatory pathways.
Comparison with Similar Compounds
7-Chloro-4-aminoquinoline: Known for its antimalarial properties.
7-Chloro-4-phenoxyquinoline: Studied for its anticancer activity.
7-Chloro-4-methoxyquinoline: Investigated for its antimicrobial properties.
Uniqueness: 7-Chloro-4-ethoxyquinazoline stands out due to its specific ethoxy group, which may confer unique biological activities and chemical reactivity compared to its analogs.
Properties
CAS No. |
6344-47-4 |
|---|---|
Molecular Formula |
C10H9ClN2O |
Molecular Weight |
208.64 g/mol |
IUPAC Name |
7-chloro-4-ethoxyquinazoline |
InChI |
InChI=1S/C10H9ClN2O/c1-2-14-10-8-4-3-7(11)5-9(8)12-6-13-10/h3-6H,2H2,1H3 |
InChI Key |
CYPPDGRCEWEQMR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC=NC2=C1C=CC(=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-Ethyl-4-thioxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B11893442.png)






![Ethyl 6-fluoroimidazo[1,5-A]pyridine-3-carboxylate](/img/structure/B11893497.png)


